molecular formula C13H19NO B15308200 4-(3-Ethoxyphenyl)piperidine CAS No. 946714-06-3

4-(3-Ethoxyphenyl)piperidine

Cat. No.: B15308200
CAS No.: 946714-06-3
M. Wt: 205.30 g/mol
InChI Key: VDNHZDJFNHSMQX-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)piperidine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It is frequently utilized as a key synthetic intermediate or a core structural scaffold for the development of novel pharmacologically active molecules . The piperidine ring is a common motif in many biologically active compounds, and the 3-ethoxyphenyl substitution offers a point of diversity for structure-activity relationship (SAR) studies. Researchers value this compound for its potential role in creating analogs for central nervous system (CNS) targets, drawing parallels to other arylpiperidines studied for their analgesic properties . When handling this material, standard laboratory safety practices should be followed. As with similar compounds, appropriate personal protective equipment including gloves and safety glasses is recommended, and it should only be used in a well-ventilated area, such as a chemical fume hood . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

946714-06-3

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(3-ethoxyphenyl)piperidine

InChI

InChI=1S/C13H19NO/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-5,10-11,14H,2,6-9H2,1H3

InChI Key

VDNHZDJFNHSMQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2CCNCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 3 Ethoxyphenyl Piperidine and Analogues

Retrosynthetic Analysis of the 4-Arylpiperidine Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.in For the 4-arylpiperidine core, several key disconnections can be envisioned.

A common strategy involves disconnecting the piperidine (B6355638) ring itself. This can be achieved through various C-N and C-C bond cleavages. For instance, a primary amine and a 1,5-dielectrophile can be considered as synthetic precursors. dtic.mil Another approach is the disconnection of the aryl group from the piperidine ring, which points towards a cross-coupling reaction as a key synthetic step. researchgate.net This often involves the use of a pre-formed piperidine derivative and an appropriate aryl partner.

Furthermore, the piperidine ring can be retrosynthetically derived from a corresponding pyridine (B92270) precursor through reduction. researchgate.net This is a widely used and cost-effective method. acs.org The choice of disconnection and the corresponding synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

A generalized retrosynthetic analysis for a 4-arylpiperidine is shown below:

Retrosynthetic analysis of 4-arylpiperidine

Contemporary Approaches to Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of many synthetic endeavors. nih.gov Modern organic synthesis has provided a plethora of methods for this purpose, ranging from classical hydrogenation to complex multi-component reactions.

Catalytic Hydrogenation and Reduction Strategies

The catalytic hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for synthesizing piperidines. nih.govresearchgate.net This approach typically involves the use of transition metal catalysts, such as platinum, palladium, rhodium, or nickel, under hydrogen pressure. researchgate.netgoogle.com

Recent advancements have focused on developing milder and more selective hydrogenation conditions. For instance, the use of heterogeneous catalysts like platinum oxide (PtO2) in glacial acetic acid has been reported for the hydrogenation of substituted pyridines. researchgate.net Rhodium on carbon has also been shown to be an effective catalyst for the complete hydrogenation of aromatic rings, including pyridine, under relatively mild conditions. organic-chemistry.org Electrocatalytic hydrogenation has emerged as a sustainable alternative, allowing for the reduction of pyridines at ambient temperature and pressure. nih.gov

Transfer hydrogenation, using hydrogen donors like formic acid or ammonia-borane, offers a convenient alternative to using high-pressure hydrogen gas. organic-chemistry.orgdicp.ac.cn Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has been developed for the asymmetric synthesis of chiral piperidines. dicp.ac.cn

Catalyst SystemSubstrateConditionsProductReference
PtO2Substituted PyridinesH2 (50-70 bar), Glacial Acetic AcidPiperidine Derivatives researchgate.net
[Rh(COD)Cl]2/BINAP/I2N-Iminopyridinium YlidesH2 (550 psi), CH2Cl2, rtSubstituted Piperidines acs.org
10% Rh/CPyridineH2 (5 atm), Water, 80 °CPiperidine organic-chemistry.org
Rh/CPyridineH2O, ambient T/PPiperidine nih.gov

Intramolecular Cyclization Protocols

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring from a linear precursor that already contains the nitrogen atom. nih.gov This approach offers excellent control over regioselectivity and stereoselectivity. nih.gov

A variety of functional groups can participate in these cyclizations. For example, the intramolecular reductive amination of δ-amino ketones or aldehydes is a common method. nih.gov Radical cyclizations have also been employed, where a radical generated on a side chain adds to an appropriately positioned double or triple bond. mdpi.comacs.org Furthermore, transition metal-catalyzed intramolecular hydroamination and amination reactions have gained prominence. organic-chemistry.org For instance, gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ones. nih.gov

Intermolecular Cyclization and Annulation Reactions

Intermolecular cyclization, or annulation, involves the formation of the piperidine ring from two or more separate components. nih.gov These reactions are highly convergent and allow for the rapid assembly of complex piperidine structures.

A classic example is the [4+2] cycloaddition (Diels-Alder reaction) between a diene and an imine or its equivalent. Subsequent reduction of the resulting tetrahydropyridine (B1245486) affords the piperidine. beilstein-journals.org Another important class of reactions is the [5+1] annulation, where a five-carbon fragment reacts with a one-atom component, typically an amine. nih.gov The aza-Petasis-Ferrier rearrangement is a notable example of a modular approach to piperidine synthesis. nih.gov

Multi-component Reactions for Piperidine Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov MCRs are particularly well-suited for the synthesis of diverse libraries of substituted piperidines. tandfonline.comacs.org

One notable example is the one-pot synthesis of highly functionalized piperidones from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime, co-catalyzed by Yb(OTf)3 and AgOTf. tandfonline.com Another MCR involves the reaction of β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) to generate structurally diverse piperidines. acs.org Biosynthetically inspired three-component Mannich-type reactions have also been developed to assemble multi-substituted chiral piperidines. rsc.org

Stereoselective Synthesis of Substituted Piperidines

The control of stereochemistry is of paramount importance in the synthesis of biologically active molecules. Many advanced methods have been developed for the stereoselective synthesis of substituted piperidines. nih.govnih.gov

Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. For example, chiral sulfinyl imines can be used to prepare enantiomerically enriched homopropargylic amines, which are precursors to chiral piperidines. nih.gov Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, such as those based on rhodium or iridium, have been successfully used in the asymmetric hydrogenation of pyridinium salts and other prochiral precursors. dicp.ac.cnacs.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of piperidines. mdpi.com For instance, chiral phosphoric acids can catalyze the intramolecular asymmetric aza-Michael cyclization to produce enantioenriched piperidines. rsc.org Furthermore, diastereoselective radical cyclizations and other ring-forming reactions have been developed to control the relative stereochemistry of multiple stereocenters in the piperidine ring. acs.org The functionalization of a pre-existing piperidine ring can also be achieved with high stereocontrol using rhodium-catalyzed C-H insertion reactions. nih.gov

MethodCatalyst/ReagentSubstrateKey FeatureReference
Asymmetric Hydrogenation[RhCp*Cl2]2/KIN-benzylpyridinium saltsTransfer hydrogenation with chiral amine dicp.ac.cn
Asymmetric CyclizationChiral Phosphoric AcidAlkenesIntramolecular aza-Michael reaction rsc.org
Diastereoselective Cyclization-7-substituted-6-aza-8-bromooct-2-enoatesRadical cyclization organic-chemistry.org
C-H FunctionalizationRh2(R-TCPTAD)4N-Boc-piperidineSite- and stereoselective C-H insertion nih.gov

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry during the synthesis of piperidine rings. This approach involves temporarily incorporating a chiral molecule into the synthetic intermediate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

A prominent example of this strategy is in the synthesis of 3,4-disubstituted piperidines, which are structurally analogous to the target compound. By starting with a chiral 3,4-unsaturated-3-piperidine ester or amide, where the ester or amide group is derived from a chiral auxiliary, a diastereoselective 1,4-conjugate addition of an organometallic reagent can be achieved. google.com For the synthesis of a 4-(3-ethoxyphenyl)piperidine analogue, this would involve the addition of a 3-ethoxyphenyl organometallic reagent. The choice of chiral auxiliary is critical for achieving high diastereoselectivity.

Commonly used chiral auxiliaries for this purpose include:

Substituted menthol (B31143) derivatives

Substituted camphor (B46023) derivatives

Substituted and unsubstituted ephedrine (B3423809) derivatives

Carbohydrate-based auxiliaries

Amino acid-derived auxiliaries

Substituted oxazolidinones

The general process involves the 1,4-addition of an aryl Grignard or organocuprate reagent to a chiral α,β-unsaturated piperidine derivative. google.com The steric bulk and electronic properties of the chiral auxiliary block one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thereby establishing the desired stereochemistry at the C-4 position. Subsequent manipulation of the functional groups and removal of the auxiliary provides the target chiral 4-arylpiperidine.

Chiral Auxiliary TypeExampleApplicationReference
Menthol-based(-)-8-PhenylmentholAsymmetric conjugate addition google.com
Ephedrine-based(+)-PseudoephedrineAsymmetric alkylations google.com
Oxazolidinone-based(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric conjugate addition google.com

Asymmetric Catalysis in Piperidine Construction

Asymmetric catalysis has emerged as a more efficient and atom-economical alternative to stoichiometric chiral auxiliaries. This methodology utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic strategies are applicable to the synthesis of chiral 4-arylpiperidines.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A powerful method for synthesizing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgsnnu.edu.cn This approach can be adapted for 4-arylpiperidines. The process typically starts from pyridine, which undergoes partial reduction to a dihydropyridine (B1217469) intermediate. This intermediate then couples with an arylboronic acid, such as (3-ethoxyphenyl)boronic acid, in the presence of a chiral rhodium catalyst. acs.orgsnnu.edu.cn The catalyst, bearing a chiral ligand, controls the enantioselectivity of the carbometalation step. A final reduction step yields the desired chiral piperidine. acs.orgsnnu.edu.cn

Iridium-Catalyzed Asymmetric Hydrogenation: Another robust method is the asymmetric hydrogenation of pyridinium salts. researchgate.net A suitably substituted N-benzylpyridinium salt can be hydrogenated using a chiral iridium catalyst. This reaction proceeds with high enantioselectivity, providing direct access to enantioenriched α-aryl piperidines. researchgate.net For a 4-(3-ethoxyphenyl)piperidine synthesis, a 3-ethoxyphenyl-substituted pyridinium salt would be the substrate.

Phosphine-Catalyzed [4+2] Annulation: Chiral phosphines can act as nucleophilic catalysts in annulation reactions to construct the piperidine ring. The [4+2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, can furnish highly functionalized piperidine derivatives with excellent stereoselectivity. nih.gov This method allows for the assembly of the piperidine core with concomitant control of its stereochemistry.

Catalytic MethodCatalyst SystemSubstratesKey FeaturesReference
Asymmetric Reductive HeckRhodium complex with chiral ligandDihydropyridines, Arylboronic acidsHigh yield and enantioselectivity, broad functional group tolerance acs.orgsnnu.edu.cn
Asymmetric HydrogenationIridium complex with chiral ligandPyridinium saltsDirect access to enantioenriched piperidines, high enantiomeric ratios researchgate.net
[4+2] AnnulationChiral phosphineImines, AllenesConstruction of functionalized piperidines with high stereoselectivity nih.gov

Diastereoselective Control in Ring Closure Reactions

When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is paramount. Diastereoselective ring-closure reactions are a cornerstone of piperidine synthesis, establishing the cyclic structure with the correct spatial arrangement of substituents.

Intramolecular Ring-Closing Reactions: The intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters is an effective method for generating polysubstituted piperidines with high diastereoselectivity. nih.govrsc.org This strategy allows for the creation of two or three new stereogenic centers in a single step. The stereochemical outcome is often directed by existing chiral centers in the acyclic precursor, which can be derived from chiral pool starting materials like (R)-(-)-2-phenylglycinol. nih.govrsc.org

Reductive Cyclization of Nitro-Mannich Products: A diastereoselective nitro-Mannich reaction between a β-aryl substituted nitroalkane and a glyoxylate (B1226380) imine can produce β-nitro-amines with good diastereoselectivity. researchgate.net Subsequent reductive cyclization of these intermediates, for instance using BF₃·OEt₂ and Et₃SiH, yields stereochemically pure piperidines. This method is effective for creating piperidines with contiguous stereocenters at the 2, 3, and 4-positions. researchgate.net

Substrate-Controlled Tandem Oxidation: For the synthesis of piperidones, which can be precursors to piperidines, a stereoselective tandem C-H/C=C oxidation reaction of a dehydropiperidine derived from a carbohydrate can be employed. nih.gov This substrate-controlled approach can lead to highly diastereoselective epoxidation, establishing the stereochemistry of substituents on the piperidine ring. nih.gov

Ring Closure StrategyKey ReactionStereocontrol ElementResulting StructureReference
Corey-Chaykovsky CyclizationIntramolecular reaction of sulfonium saltsChiral precursor (e.g., from phenylglycinol)Polysubstituted 4-hydroxy piperidines nih.govrsc.org
Nitro-Mannich/Reductive CyclizationDiastereoselective nitro-Mannich reactionSubstrate control2,3,4-trisubstituted piperidines researchgate.net
Tandem OxidationStereoselective epoxidationChiral substrate (e.g., from carbohydrate)Epoxy-piperidones nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Once a lead compound like 4-(3-Ethoxyphenyl)piperidine is identified, systematic structural modifications are undertaken to explore the structure-activity relationship (SAR). This involves derivatizing different parts of the molecule to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Functionalization of the Phenyl Moiety

The 3-ethoxyphenyl group is a key feature that can be extensively modified. The position, size, and electronic properties of substituents on the phenyl ring can dramatically influence biological activity.

SAR studies on analogous 4-arylpiperidines have shown that both the position and the nature of the substituent are critical. acs.org For instance, in a series of piperidine-based farnesyltransferase inhibitors, moving a bromo substituent from the 3-position to the 4-position of the phenyl ring resulted in a loss of activity, whereas moving it to the 2-position increased potency. acs.org

Potential modifications to the 3-ethoxyphenyl ring of 4-(3-Ethoxyphenyl)piperidine for SAR studies could include:

Varying Substituent Position: Moving the ethoxy group to the 2- or 4-position.

Introducing Additional Substituents: Adding small, electron-withdrawing (e.g., F, Cl) or electron-donating (e.g., CH₃) groups at other positions on the ring.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic heterocycles like pyridine, thiophene, or thiazole. nih.gov

ModificationRationalePotential Effect
Positional Isomers (2-ethoxy, 4-ethoxy)Probe binding pocket geometryAltered potency/selectivity
Halogenation (F, Cl, Br)Modulate electronic properties and metabolic stabilityEnhanced binding affinity or altered pharmacokinetics
Alkylation (e.g., Methyl)Explore steric toleranceIncreased lipophilicity and potential for steric clash
Heterocyclic ReplacementAlter H-bonding capacity and polarityImproved solubility and/or target interactions

Modifications of the Ethoxy Group

The ethoxy group itself provides a handle for derivatization. Its size, flexibility, and hydrogen-bonding capacity can be tuned to optimize interactions with the biological target.

Modifications could involve:

Alkyl Chain Homologation: Lengthening or shortening the alkyl chain (methoxy, propoxy, butoxy) to probe for optimal lipophilicity and fit within a hydrophobic pocket.

Introducing Unsaturation or Branching: Using allyloxy or isopropoxy groups to alter conformation and metabolic stability.

Bioisosteric Replacement: Replacing the ether oxygen with a sulfur (thioether) or nitrogen atom (amine), or replacing the entire group with functionalities like an acylamino or a small alkylsulfonamide group. The existence of related compounds such as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine suggests that variations at the para-position of the phenyl ring are synthetically accessible. pharmaffiliates.com

ModificationRationalePotential Effect
O-Alkyl Chain Length (CH₃, C₃H₇)Optimize hydrophobic interactionsFine-tuning of potency
Ether to Thioether (S-Et)Alter bond angles and electronicsModified binding affinity and metabolic profile
Replacement with Amide (NHC(O)CH₃)Introduce hydrogen bond donor/acceptorIncreased polarity and potential for new interactions

Substitutions on the Piperidine Ring System

The piperidine ring serves as a central scaffold and can be functionalized at various positions, including the nitrogen atom and other ring carbons, assuming they are not already substituted.

N-Substitution: The piperidine nitrogen is a common site for modification. The substituent at this position can influence the compound's basicity, polarity, and ability to interact with the target. SAR studies on piperidine-based monoamine transporter inhibitors have shown that N-substitution is critical for potency and selectivity. nih.gov For example, removal of an N-methyl group can enhance activity at the serotonin (B10506) transporter. nih.gov

C-Substitution: Introducing substituents on other carbons of the piperidine ring can impart conformational rigidity or provide additional interaction points. For example, the introduction of gem-difluoro groups at the 4-position of the piperidine ring has been used to create potent dopamine (B1211576) D4 receptor antagonists. nih.gov Other studies have explored the addition of side chains, such as phenoxypropyl groups at the 3-position, to generate potent receptor agonists. nih.gov The stereochemistry of these additional substituents is often crucial for activity. utmb.edu

Modification SiteExample SubstituentRationalePotential EffectReference
Piperidine NitrogenSmall alkyl, benzyl, acyl groupsModulate pKa, lipophilicity, and target interactionsAltered potency, selectivity, and pharmacokinetic properties nih.gov
C-2/C-6Methyl, hydroxylIntroduce new stereocenters, probe for steric/polar interactionsConformational restriction, new binding interactions nih.gov
C-3/C-5Phenoxypropyl, carboxylateAdd vector for additional bindingIncreased potency through interaction with secondary pockets nih.govnih.gov
C-4Gem-difluoroBlock metabolic oxidation, alter electronicsImproved metabolic stability and binding affinity nih.gov

N-Substitution Patterns and Their Synthetic Routesnih.gov

The nitrogen atom of the piperidine ring is a key site for molecular derivatization, allowing for the introduction of a wide array of substituents that can significantly modulate the pharmacological properties of the resulting compound. The synthesis of N-substituted analogues of 4-(3-ethoxyphenyl)piperidine commonly employs well-established chemical transformations such as reductive amination and nucleophilic substitution, including N-arylation.

Reductive Amination:

Reductive amination is a cornerstone method for forging C-N bonds and is widely used to introduce alkyl groups onto the piperidine nitrogen. This two-step, one-pot procedure typically involves the reaction of the secondary amine (piperidine) with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the tertiary amine.

A variety of reducing agents can be employed, each with its own advantages. Borane-pyridine complex (BAP) has been demonstrated as an effective and less toxic alternative to reagents like sodium cyanoborohydride (NaBH₃CN). tandfonline.com The reaction proceeds efficiently with a range of aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com Standardized conditions often involve reacting one equivalent of the piperidine with one equivalent of the aldehyde and one molar equivalent of BAP in a solvent like ethanol. tandfonline.com This method has proven compatible with various functional groups, including olefins and esters, which are not reduced by BAP under these conditions. tandfonline.com

A comparative study of different reductive amination methods highlights the utility of various hydride reagents. Besides NaBH₃CN, other agents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] are frequently used. researchgate.net The choice of reagent can influence the selectivity and outcome of the reaction. researchgate.net

tandfonline.com
Aldehyde ReactantPiperidine ReactantProductNotes
Aromatic AldehydesSubstituted PiperidinesN-BenzylpiperidinesBAP found to be superior to NaCNBH₃, eliminating nitrile impurity formation. tandfonline.com
CinnamaldehydePiperidineN-CinnamylpiperidineThe olefinic bond was not reduced by BAP. tandfonline.com
Aliphatic AldehydesPiperidineN-AlkylpiperidinesConcomitant reduction of the aldehyde can be a side reaction. tandfonline.com
PyridinecarboxaldehydesPiperidineN-(Pyridinylmethyl)piperidinesReaction is slower due to the electron-withdrawing effect of the pyridine ring. tandfonline.com

N-Alkylation with Alkyl Halides:

Direct N-alkylation via nucleophilic substitution is another fundamental route. This typically involves reacting the piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The reaction can also proceed without a base, though the accumulation of the piperidinium (B107235) salt can slow the reaction down. researchgate.net To favor mono-alkylation and prevent the formation of quaternary ammonium salts, the alkyl halide is often added slowly to ensure the piperidine remains in excess. researchgate.net

N-Arylation:

The introduction of an aryl group on the piperidine nitrogen to form N-arylpiperidines is a significant strategy in medicinal chemistry. tandfonline.com Classic methods like the Buchwald-Hartwig and Ullmann-Goldberg C-N coupling reactions are widely used. tandfonline.comacs.org These reactions typically involve a transition metal catalyst, often palladium or copper, to couple the piperidine with an aryl halide or triflate. acs.orgnih.gov

More recent advancements include rhodium-catalyzed transfer hydrogenation of pyridinium salts. This method allows for the synthesis of N-(hetero)aryl piperidines under mild conditions. acs.org The process involves the activation of a pyridine derivative by forming a pyridinium salt, which then undergoes reduction and reductive amination with a (hetero)aryl amine. acs.org This approach demonstrates good functional group tolerance, allowing for the synthesis of complex N-aryl piperidines. acs.org Another strategy involves the use of Zincke imine intermediates, which are generated from the ring-opening of pyridinium salts and can be subsequently cyclized to form N-(hetero)arylpiperidines. nih.gov

MethodCatalyst/ReagentsSubstratesKey FeaturesReference
Palladium/Copper(I)-cocatalyzed Negishi CouplingCl₂(Pd)(dppf), Copper(I) species4-Piperidylzinc iodide, Aromatic halides/triflatesDirect synthesis of 4-arylpiperidines. nih.gov nih.gov
Rhodium-Catalyzed Reductive TransaminationRhodium catalyst, HCOOHPyridinium salts, (Hetero)aryl aminesMild conditions, broad substrate scope including heteroaromatics. acs.org acs.org
Zincke Imine Intermediate StrategyZincke salt formation, HydrogenationSubstituted pyridines, (Hetero)anilinesConvergent coupling of complex fragments. nih.gov nih.gov
Copper-Catalyzed C-N CouplingCopper(I) oxide or Copper(I) bromideArylboronic acids or Aryl halides, PiperidineCan be performed under mild, base-free conditions. organic-chemistry.org organic-chemistry.org

Green Chemistry Principles in Piperidine Synthesisorganic-chemistry.org

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of synthetic processes. nih.gov The synthesis of piperidine scaffolds, including 4-(3-ethoxyphenyl)piperidine, is an area where these principles are being actively applied through the use of safer solvents, alternative energy sources, and biocatalysis. ajchem-a.comfigshare.com

Safer Solvents and Reaction Conditions:

A major focus of green chemistry is reducing the use of hazardous organic solvents. skpharmteco.com Water, as a solvent, offers significant environmental benefits. ajchem-a.com Researchers have developed water-mediated intramolecular cyclization reactions for the synthesis of piperidinols. nih.gov Another green alternative is the use of Deep Eutectic Solvents (DES), such as those made from choline (B1196258) chloride and glucose or urea. researchgate.net These solvents are biodegradable, non-toxic, and can be used to efficiently synthesize piperidin-4-one derivatives, which are precursors to substituted piperidines. researchgate.net Solvent-free, or neat, reaction conditions represent an ideal green approach, and some multi-component reactions for synthesizing piperidines can be performed under such conditions. nih.govyoutube.com

Alternative Energy Sources:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering advantages like rapid reaction times, improved yields, and higher product purity compared to conventional heating methods. youtube.com The direct and efficient heating of the reaction mixture reduces energy consumption and can facilitate reactions that are slow or inefficient under thermal conditions. youtube.com This technique has been successfully applied to the synthesis of various piperidine derivatives, including N-alkylation and the construction of complex heterocyclic systems containing a piperidine core. youtube.comnih.govnih.gov

Biocatalysis:

The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry, providing high selectivity under mild, aqueous conditions. nih.gov Several biocatalytic strategies have been developed for piperidine synthesis. nih.govchemistryviews.org

Transaminases and Imine Reductases (IREDs): One-pot cascade reactions using enzymes like carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IREDs) can produce enantiomerically pure chiral piperidines. acs.org IREDs are particularly useful for the asymmetric reduction of cyclic imine precursors. acs.org

Lipases: Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze multicomponent reactions for the synthesis of piperidine derivatives in high yields. rsc.org The immobilization of the enzyme on magnetic nanotubes allows for easy recovery and reuse, further enhancing the green credentials of the process. rsc.org

Oxidases and Reductases: A chemo-enzymatic approach combining chemical synthesis with a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereochemically defined piperidines. nih.gov This method provides precise control over the stereochemistry of the final product. nih.gov

Green PrincipleMethodologyExample/Key FeatureReference
Safer Solvents/ConditionsAqueous MediaWater-mediated intramolecular cyclization for piperidinol synthesis. nih.gov nih.gov
Deep Eutectic Solvents (DES)Use of Glucose-Urea or Choline Chloride-Glucose for piperidin-4-one synthesis. researchgate.net researchgate.net
Energy EfficiencyMicrowave-Assisted SynthesisRapid N-alkylation and condensation reactions with high yields. youtube.comnih.gov youtube.comnih.gov
CatalysisBiocatalysis (Enzymes)Enzyme cascades (e.g., CAR, ω-TA, IRED) for asymmetric synthesis. acs.org Immobilized lipases for reusable catalysts. rsc.org acs.orgrsc.org
Heterogeneous CatalysisIron-catalyzed thermodynamic equilibration for diastereoselective synthesis. organic-chemistry.org organic-chemistry.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 3 Ethoxyphenyl Piperidine Derivatives

Systematic Positional and Substituent Scanning on Aromatic Rings

The nature and position of substituents on the phenyl ring of 4-arylpiperidine derivatives are critical determinants of their pharmacological profile. Systematic scanning helps in understanding how electronic and steric factors of these substituents modulate interactions with biological targets.

Electronic Effects on Ligand-Target Interactions

The electronic properties of substituents on the aromatic ring, whether electron-donating or electron-withdrawing, significantly influence a ligand's ability to bind to its target. For instance, in a series of benzoylpiperidine derivatives designed as monoacylglycerol lipase (B570770) (MAGL) inhibitors, the inclusion of fluorine atoms and the meta-substitution on the benzene (B151609) ring were found to enhance inhibitory properties mdpi.com. This suggests that modifying the electronic landscape of the phenyl ring can fine-tune binding affinity.

In the context of 4-oxypiperidine ethers targeting histamine (B1213489) H₃ receptors (H₃R), structure-activity relationship studies have shown that substitution at the para-position (position 4) of the aromatic ring enhances H₃R antagonistic activity nih.gov. While this finding is on a related scaffold, it highlights the sensitivity of receptor binding to the placement of substituents and their resulting electronic influence. For 4-(3-Ethoxyphenyl)piperidine, the ethoxy group at the meta position exerts a specific electronic effect (electron-donating through resonance, electron-withdrawing through induction) that is integral to its baseline activity. Altering or replacing this group would predictably shift the compound's interaction with its biological target. For example, replacing an electron-releasing group with an electron-withdrawing one can impact the charge distribution across the molecule, affecting key interactions like hydrogen bonding or π-π stacking with receptor residues.

Steric Influences on Biological Activity

The size and shape (steric profile) of substituents on the aromatic ring can dictate how a molecule fits into a receptor's binding pocket. Bulky substituents can either create favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. In the development of ligands for various receptors, it has been observed that even minor changes in substituent size can lead to significant changes in activity.

For example, research on novel piperidine-based influenza virus inhibitors demonstrated that the linkage between a quinoline (B57606) (a bicyclic aromatic system) and the piperidine (B6355638) ring was critical for activity nih.gov. While not a simple phenyl ring, this illustrates the importance of the size and orientation of the aromatic moiety. In another study, the use of a sterically bulky substituent on a ligand for a palladium catalyst was found to be crucial for activating olefins by weakening a metal-ligand bond, thereby enhancing electrophilicity mdpi.com. This principle translates to drug-receptor interactions, where steric bulk can induce conformational changes in the receptor or the ligand itself, influencing biological outcomes. The introduction of a chiral center on the piperidine ring, often influenced by bulky groups, can also lead to more sterically defined and potent molecules researchgate.net.

Conformational Preferences of the Piperidine Ring and Their Impact on Activity

Stereochemical Determinants of Potency and Selectivity

The three-dimensional arrangement of atoms (stereochemistry) is a crucial factor for the potency and selectivity of 4-arylpiperidine derivatives. Studies on opioid ligands with a 4-arylpiperidine core have shown that potent agonists preferentially adopt a chair conformation where the 4-aryl group is in the axial position when the molecule is protonated nih.gov. Conversely, antagonist properties were observed in derivatives that favored an equatorial orientation of the 4-aryl group nih.gov.

This conformational preference dictates how the molecule presents its key pharmacophoric elements to the receptor. An axial orientation projects the aromatic ring into a different region of space compared to an equatorial one, leading to interactions with different amino acid residues within the binding pocket. This distinction is fundamental to the functional outcome (agonist vs. antagonist) of the ligand-receptor interaction.

Compound ClassPreferred Conformation (4-Aryl Group)Observed ActivityReference
Potent Opioid AgonistsAxialAgonist nih.gov
cis-3,4-dimethyl derivativeEquatorialAntagonist nih.gov

Chirality in Piperidine Scaffolds and Its Role in Drug Design

Chirality, or the "handedness" of a molecule, is a key consideration in modern drug design, and piperidine scaffolds are no exception. Introducing chiral centers into the piperidine ring can significantly enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles thieme-connect.comthieme-connect.comresearchgate.net. The presence of a chiral center creates stereoisomers (enantiomers or diastereomers) that can interact differently with chiral biological targets like receptors and enzymes.

The strategic introduction of chirality can lead to more potent and selective drugs because one stereoisomer often fits much better into the binding site than the other. This improved fit can maximize desired interactions and minimize off-target effects. For example, in the development of MEK1/2 inhibitors, the introduction of a chiral center in the piperidine ring was essential for increasing the drug's potency researchgate.net. Similarly, for inhibitors of the HDM2-p53 protein-protein interaction, chirality played a critical role in determining activity researchgate.net. The use of chiral piperidine scaffolds is now a promising and widely used strategy for discovering new drug candidates thieme-connect.comdoaj.org.

Role of the Nitrogen Atom and Its Substituents in Molecular Recognition

The nitrogen atom within the piperidine ring is a defining feature of this heterocyclic scaffold. It is typically basic and protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with an acidic residue (e.g., aspartic acid) in a receptor's binding site. This interaction often serves as an anchor, correctly orienting the rest of the ligand within the binding pocket.

Research has confirmed that the nitrogen atom is a vital pharmacophoric element for the binding of phenylalkylpiperidines to sigma receptors nih.gov. A study that removed the nitrogen atom from a typical phenylalkylpiperidine resulted in a molecule with little to no binding affinity for these receptors nih.gov. In molecules containing a piperazine (B1678402) ring (which has two nitrogen atoms), the nitrogen corresponding to the one in a piperidine ring was found to be essential for mu-opioid agonist activity nih.gov.

Compound SeriesModificationEffect on ActivityTargetReference
PhenylalkylpiperidinesRemoval of Nitrogen atomLoss of binding affinitySigma Receptors nih.gov
Aminoethyl-Substituted PiperidinesAddition of N-CH₃ groupIncreased lipophilic interactions, improved σ₁ affinitySigma-1 (σ₁) Receptors nih.gov
4-(1,2-diphenylethyl)piperazinesIsosteric replacement of N-1 with CHAbolished antagonist activity in (R)-(-) enantiomerOpioid Receptors nih.gov

Linker Length and Flexibility Optimization for Biological Efficacy

The optimization of linker length and flexibility in derivatives of 4-(3-ethoxyphenyl)piperidine is a critical aspect of enhancing their biological efficacy, particularly their binding affinity and selectivity for specific biological targets. Research in this area has demonstrated that even subtle changes to the linker connecting the core piperidine scaffold to other pharmacophoric elements can lead to significant variations in activity.

The flexibility of the linker is also a key determinant of biological activity. A more flexible linker can allow the molecule to adopt a wider range of conformations, potentially enabling a more optimal fit within the binding pocket. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. The goal is often to strike a balance, providing enough conformational freedom for optimal interaction without introducing excessive instability.

Biophysical Properties and Their Correlation with Biological Activity

The biophysical properties of 4-(3-ethoxyphenyl)piperidine derivatives are intrinsically linked to their biological activity, particularly their binding affinity for target receptors. Understanding these correlations is fundamental to the rational design of more potent and selective compounds.

A crucial biophysical property in this context is the pKa of the basic nitrogen atom within the piperidine ring. This property determines the percentage of the molecule that exists in its protonated, positively charged form at physiological pH. This protonated nitrogen is often a key pharmacophoric feature, engaging in crucial electrostatic interactions with acidic residues, such as aspartate or glutamate, within the binding site of the target receptor. For a series of piperidine/piperazine-based compounds targeting the sigma-1 receptor, the pKa was calculated to understand the protonation state of each molecule, which is critical for efficient binding. nih.gov

The binding affinity, often expressed as the inhibition constant (Ki), is a direct measure of the strength of the interaction between the ligand and its receptor. Structure-activity relationship studies have shown that modifications to the chemical structure of 4-(3-ethoxyphenyl)piperidine derivatives can lead to significant changes in their Ki values. For instance, in a study of sigma-1 receptor ligands, a series of compounds exhibited nanomolar affinity, with Ki values ranging from 3.2 to 434 nM. nih.gov

The data below illustrates the binding affinities of a series of benzylpiperidine-derived compounds for the sigma-1 (S1R) and sigma-2 (S2R) receptors.

Table 1: Binding Affinity (Ki, nM) of Benzylpiperidine Derivatives for Sigma Receptors

CompoundS1R Ki (nM)S2R Ki (nM)
13.2-
224>1200
310.5325
4434>10000
51151250

The data reveals that compound 1 is a high-affinity S1R ligand. nih.gov Compound 2, while having a lower affinity for S1R compared to compound 1, demonstrates high selectivity over S2R. nih.gov The introduction of a 4-hydroxylphenyl moiety was generally found to be detrimental to the affinity for both S1R and S2R, as seen in the higher Ki values for compounds 3 and 4 compared to their non-hydroxylated counterparts. nih.gov Furthermore, the substitution with a 4-fluorophenyl group in compound 5 resulted in the weakest S1R binding among this particular series of benzylpiperidine-derived compounds. nih.gov These findings underscore the sensitive nature of the structure-affinity relationship, where small chemical modifications can profoundly impact the biophysical property of binding affinity.

Pharmacological Characterization of 4 3 Ethoxyphenyl Piperidine at Molecular and Cellular Levels

In Vitro Receptor Binding Affinity Profiling

No published data is available to identify or validate the primary molecular target(s) of 4-(3-Ethoxyphenyl)piperidine.

There is no available information on the binding of 4-(3-Ethoxyphenyl)piperidine to off-target receptors, which is necessary to establish its selectivity profile.

No studies detailing the results of ligand competition binding assays involving 4-(3-Ethoxyphenyl)piperidine have been found.

In Vitro Functional Assays for Modulatory Activity

The functional activity of 4-(3-Ethoxyphenyl)piperidine as an agonist, antagonist, or inverse agonist at any receptor has not been reported in the scientific literature.

There are no published studies investigating the effects of 4-(3-Ethoxyphenyl)piperidine on any signal transduction pathways.

Enzyme Inhibition Kinetics

No specific data regarding the inhibitory activity of 4-(3-Ethoxyphenyl)piperidine against any particular enzyme, nor any kinetic parameters such as IC₅₀ or Kᵢ values, were found in the available literature.

Cell-Based Reporter Gene and Second Messenger Assays

Information on the use of 4-(3-Ethoxyphenyl)piperidine in cell-based reporter gene assays to determine its effect on specific signaling pathways is not available. Similarly, there are no published studies detailing its impact on second messenger systems.

Characterization in Isolated Tissue Preparations and Organ Bath Studies

The effects of 4-(3-Ethoxyphenyl)piperidine on isolated tissues or its activity in organ bath preparations have not been described in the scientific literature that was accessed.

Elucidation of Molecular Mechanisms of Action

While the piperidine (B6355638) scaffold is common in many biologically active molecules, the specific molecular targets and mechanisms of action for 4-(3-Ethoxyphenyl)piperidine have not been elucidated in any publicly available research.

Preclinical In Vitro ADME Research Methodologies (Absorption, Distribution, Metabolism, Excretion)

Detailed in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies for 4-(3-Ethoxyphenyl)piperidine are not present in the public domain. This includes a lack of information on its metabolic stability and plasma protein binding characteristics.

Metabolic Stability Profiling (e.g., liver microsomes, hepatocytes)

There are no published reports on the metabolic stability of 4-(3-Ethoxyphenyl)piperidine in common in vitro systems like liver microsomes or hepatocytes.

Plasma Protein Binding Assays

The extent to which 4-(3-Ethoxyphenyl)piperidine binds to plasma proteins has not been documented in the available literature.

Research Findings on the Membrane Permeability of 4-(3-Ethoxyphenyl)piperidine Not Publicly Available

A thorough and extensive search of scientific literature and public databases has revealed no specific experimental data on the membrane permeability of the chemical compound 4-(3-Ethoxyphenyl)piperidine as determined by Caco-2 or Parallel Artificial Membrane Permeability (PAMPA) assays.

While the Caco-2 cell line and PAMPA are standard in vitro models used extensively in drug discovery to predict the intestinal absorption of chemical compounds, and numerous studies have been published on the permeability of various classes of molecules, including piperidine derivatives, specific research detailing the membrane transport characteristics of 4-(3-Ethoxyphenyl)piperidine is not present in the accessible scientific domain.

Searches for structure-permeability relationship (SPR) studies on closely related phenylpiperidine analogs also did not yield specific permeability data that could be reliably extrapolated to 4-(3-Ethoxyphenyl)piperidine. The available literature on phenylpiperidine derivatives primarily focuses on their synthesis, and structure-activity relationships concerning their pharmacological targets, rather than their absorption and membrane permeability properties.

Consequently, it is not possible to provide an article with detailed research findings and data tables on the Caco-2 and PAMPA permeability of 4-(3-Ethoxyphenyl)piperidine as requested, due to the absence of this specific information in published scientific research.

Computational Chemistry and Molecular Modeling in 4 3 Ethoxyphenyl Piperidine Research

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential drug-target interactions. For a compound like 4-(3-Ethoxyphenyl)piperidine, docking simulations would be a primary step in identifying its potential biological targets.

Docking algorithms would be used to place the 4-(3-Ethoxyphenyl)piperidine molecule into the binding site of a target protein. This process involves exploring various possible conformations (spatial arrangements) of the ligand and the protein's flexible residues to find the most stable binding pose, which is typically the one with the lowest binding energy. Studies on other piperidine-based compounds, for instance, have used docking to analyze how they fit into the binding sites of targets like the sigma-1 receptor or topoisomerase II. nih.govnih.govnih.govrsc.org Such analysis for 4-(3-Ethoxyphenyl)piperidine would reveal its likely orientation and conformation upon binding.

Once a binding mode is predicted, the specific interactions between the ligand and the protein can be analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and ionic bonds with key amino acid residues in the protein's binding pocket. nih.govrsc.org These key residues form "binding hotspots" that are critical for the ligand's affinity and selectivity. For 4-(3-Ethoxyphenyl)piperidine, this analysis would pinpoint which parts of the molecule (the ethoxyphenyl group, the piperidine (B6355638) ring) are most important for binding to a potential target. This information is invaluable for guiding the design of more potent and selective derivatives.

The 4-(3-Ethoxyphenyl)piperidine structure could be used as a query in virtual screening campaigns to discover new ligands. nih.govnih.gov In this approach, large databases of chemical compounds are computationally screened to identify molecules that are structurally similar or predicted to bind to the same target. This can be done through ligand-based methods, which use the 2D or 3D shape of the known molecule as a template, or structure-based methods, which dock a library of compounds into a target's binding site. nih.gov The piperidine scaffold is a common feature in many known drugs, making it a valuable starting point for such screening efforts. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

To develop a QSAR model for a series of compounds related to 4-(3-Ethoxyphenyl)piperidine, researchers would first synthesize a library of analogs with varying structural modifications. nih.govtandfonline.comyoutube.com The biological activity of these compounds would be measured experimentally.

2D-QSAR: This method relates biological activity to 2D structural descriptors, such as molecular weight, lipophilicity (logP), and topological indices. nih.govnih.gov

3D-QSAR: This more advanced method uses 3D structural information. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules to describe their steric and electrostatic properties. nih.govyoutube.com These fields are then correlated with biological activity to create a predictive model.

For 4-(3-Ethoxyphenyl)piperidine and its analogs, a robust QSAR model could predict the activity of new, unsynthesized derivatives, saving time and resources. nih.govmdpi.com

A critical part of QSAR modeling is selecting the most relevant molecular descriptors that influence biological activity. nih.govtandfonline.com Statistical techniques, such as genetic algorithms or multiple linear regression, are often used for this purpose. nih.govnih.gov

The predictive power of the resulting QSAR model must be rigorously validated. tandfonline.comyoutube.com Common validation methods include:

Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the model's internal consistency and robustness. nih.gov

External Validation: The model is used to predict the activity of a set of compounds (the test set) that was not used in its development. The predictive correlation coefficient (r²_pred) is a key metric for external validation. nih.govyoutube.com

A statistically validated QSAR model for a series of 4-(3-Ethoxyphenyl)piperidine derivatives would be a powerful tool for optimizing their structure to achieve desired biological effects.

Predictive Model Application in Compound Prioritization

In modern drug discovery, predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is instrumental in prioritizing compounds for synthesis and further testing. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine derivatives, these models can effectively predict inhibitory activities against various biological targets. nih.govnih.gov

The process typically involves calculating a range of molecular descriptors for a set of known active compounds. These descriptors, which can be 2D or 3D in nature, quantify various aspects of the molecule's topology, electronics, and geometry. nih.gov Genetic algorithms are often employed to select the most relevant descriptors, which are then used to build a predictive model through methods like multiple linear regression (MLR). nih.gov The resulting model can then be used to predict the activity of new, unsynthesized derivatives of 4-(3-ethoxyphenyl)piperidine, allowing for the prioritization of candidates with the highest predicted potency. researchgate.net The robustness and predictive power of these models are rigorously validated through internal and external validation techniques. nih.gov

To illustrate, a hypothetical QSAR model for a series of 4-(3-Ethoxyphenyl)piperidine analogs might be developed to predict their affinity for a specific receptor. The model would help in identifying which modifications to the core structure would most likely lead to improved activity.

Table 1: Example of a Predictive Model for Compound Prioritization

Compound ID Modifications on Piperidine Ring Predicted IC₅₀ (nM) Priority for Synthesis
EPP-01 None 45.6 Medium
EPP-02 4-Fluoro substitution on phenyl ring 22.1 High
EPP-03 N-methylation of piperidine 89.3 Low

| EPP-04 | Hydroxylation at position 3 | 35.8 | High |

Note: This table is for illustrative purposes and the data is hypothetical.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 4-(3-ethoxyphenyl)piperidine, MD simulations provide critical insights into how the ligand interacts with its biological target, such as a receptor or enzyme, under physiological conditions. rsc.orgnih.gov These simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key interactions that govern the binding event. rsc.orgnih.gov

Once a potential binding pose of 4-(3-ethoxyphenyl)piperidine within a target protein is identified, typically through molecular docking, MD simulations are employed to assess the stability of this complex. rsc.orgmdpi.com The simulation tracks the trajectory of the complex over a period of nanoseconds to microseconds, allowing for the analysis of its dynamic behavior. uzh.ch

Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored to evaluate the stability of the system. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in its initial pose. researchgate.net Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be important for ligand binding and function. nih.gov Conformational analysis during the simulation can also reveal the preferred orientation of the ethoxyphenyl and piperidine moieties within the binding pocket, providing valuable information for structure-based drug design. rsc.orgnih.gov

Table 2: Representative Data from MD Simulation of a Ligand-Protein Complex

Simulation Time (ns) Ligand RMSD (Å) Protein Backbone RMSD (Å) Key Interacting Residues
0-10 0.5 - 1.2 1.0 - 1.5 Tyr82, Phe264, Asp104
10-50 0.8 - 1.5 1.2 - 1.8 Tyr82, Phe264, Asp104, Trp327

Note: This table contains representative data to illustrate typical MD simulation outputs.

While standard MD simulations are excellent for assessing the stability of a bound complex, more advanced techniques can be used to characterize the entire binding and unbinding process. Methods such as steered molecular dynamics (SMD) or umbrella sampling can be applied to explore the dynamic pathway of a ligand like 4-(3-ethoxyphenyl)piperidine as it approaches and enters the binding site of its target protein.

These simulations can help identify intermediate states, transition states, and the free energy landscape associated with the binding process. By understanding the energetic barriers and key interactions along the binding pathway, researchers can gain a more complete picture of the binding mechanism. This information is invaluable for designing molecules with improved kinetic properties, such as faster association rates or slower dissociation rates, which can be crucial for therapeutic efficacy.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-(3-ethoxyphenyl)piperidine research, DFT calculations are employed to determine a wide range of electronic properties that govern the molecule's reactivity, stability, and spectroscopic characteristics. tandfonline.comresearchgate.net These calculations provide a fundamental understanding of the molecule's behavior at the electronic level. rsc.org

DFT calculations can be used to compute various molecular properties that serve as descriptors of chemical reactivity and stability. mdpi.com These include the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and chemical hardness. researchgate.net For instance, a large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. nih.gov

By analyzing these reactivity descriptors for 4-(3-ethoxyphenyl)piperidine and its derivatives, researchers can predict how modifications to the chemical structure will influence the molecule's stability and its susceptibility to metabolic degradation. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electron density distribution and can identify regions of the molecule that are prone to electrophilic or nucleophilic attack. tandfonline.comresearchgate.net

Table 3: Calculated Reactivity Descriptors for a Piperidine Derivative

Descriptor Value Interpretation
Ionization Potential (I) 6.5 eV Energy to remove an electron
Electron Affinity (A) 0.8 eV Energy released when gaining an electron
Chemical Hardness (η) 2.85 eV Resistance to change in electron distribution
Chemical Potential (μ) -3.65 eV Escaping tendency of an electron

Note: The data in this table are representative values for a generic piperidine derivative.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of understanding a molecule's electronic behavior. nih.govresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The distribution of these orbitals across the molecular structure of 4-(3-ethoxyphenyl)piperidine reveals the most probable sites for chemical reactions.

Table 4: Frontier Molecular Orbital Energies for a Phenylpiperidine Analog

Molecular Orbital Energy (eV) Location of Electron Density
HOMO -5.98 Phenyl ring and ether oxygen
LUMO -0.75 Piperidine ring and adjacent atoms

Note: These values are illustrative and based on typical DFT calculations for similar structures.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of essential structural features responsible for a molecule's biological activity. In the context of 4-arylpiperidines, a class to which 4-(3-Ethoxyphenyl)piperidine belongs, pharmacophore models are constructed by aligning a set of active molecules and abstracting their common chemical features.

These models typically consist of a three-dimensional arrangement of features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and ionizable groups. For the 4-arylpiperidine scaffold, a generalized pharmacophore model can be postulated based on its prevalent use in targeting central nervous system (CNS) receptors.

The development of such models begins with the selection of a training set of diverse 4-arylpiperidine derivatives with known activities towards a specific target, for instance, the sigma-1 receptor (σ1R) or the serotonin (B10506) transporter (SERT). rsc.orggoogle.com The conformational flexibility of the piperidine ring and the rotational freedom of the aryl substituent are key considerations in this process. By superimposing the low-energy conformations of these active compounds, common chemical features that are critical for receptor binding can be identified.

Once a pharmacophore model is validated, it serves as a 3D query for screening large virtual compound libraries to identify novel molecules that possess the desired structural features and are, therefore, likely to exhibit similar biological activity. This approach facilitates the rapid discovery of new hit compounds with potentially improved properties. nih.gov

Table 1: Illustrative Pharmacophoric Features for a Generalized 4-Arylpiperidine Scaffold

Feature IDFeature TypeLocationRole in Binding
AR1Aromatic Ring4-Aryl Groupπ-π stacking or hydrophobic interactions with the receptor.
HY1HydrophobicEthoxy GroupOccupies a hydrophobic pocket in the binding site.
HBA1Hydrogen Bond AcceptorPiperidine NitrogenForms a key hydrogen bond with a donor residue in the receptor.
HBA2Hydrogen Bond AcceptorOxygen of Ethoxy GroupPotential secondary hydrogen bond interaction.

This table is illustrative and based on general principles of pharmacophore modeling for 4-arylpiperidines.

In Silico Target Prediction and Activity Spectrum Analysis

In the absence of extensive experimental data, in silico target prediction and activity spectrum analysis provide a powerful means to hypothesize the biological targets of a novel compound and to anticipate its potential therapeutic applications and off-target effects. For a molecule like 4-(3-Ethoxyphenyl)piperidine, these computational methods leverage its structural similarity to known bioactive compounds.

Various online tools and software platforms can be used to predict the biological activity spectrum of a chemical structure. clinmedkaz.org These systems compare the input structure against databases of known ligands and their associated targets, using algorithms based on 2D or 3D similarity, machine learning, or statistical models. The output is typically a list of probable biological targets, ranked by a probability or confidence score.

For the 4-arylpiperidine scaffold, in silico predictions often suggest a range of potential biological activities, reflecting the privileged nature of this structural motif in medicinal chemistry. clinmedkaz.org The predicted targets frequently include G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly those within the central nervous system. nih.gov For instance, many substituted piperidine derivatives are predicted to interact with dopaminergic, serotonergic, and sigma receptors. rsc.orgnih.gov

This predicted activity spectrum is invaluable in the early stages of drug discovery. It can guide the design of focused biological assays to confirm the predicted targets and can help in prioritizing compounds for further preclinical development. clinmedkaz.org Furthermore, by highlighting potential off-target interactions, these predictions can help in early-stage risk assessment.

Table 2: Representative Predicted Activity Spectrum for a 4-Arylpiperidine Scaffold

Predicted Target FamilySpecific Predicted TargetPredicted ActivityConfidence Score
G-Protein Coupled ReceptorsSigma-1 Receptor (σ1R)Agonist/AntagonistHigh
Dopamine (B1211576) D2 ReceptorAntagonistMedium
Serotonin 5-HT2A ReceptorAntagonistMedium
TransportersSerotonin Transporter (SERT)InhibitorHigh
Dopamine Transporter (DAT)InhibitorMedium
EnzymesMonoamine Oxidase B (MAO-B)InhibitorLow

This table is for illustrative purposes and represents a hypothetical activity spectrum for a generic 4-arylpiperidine. The confidence scores are not based on specific experimental data for 4-(3-Ethoxyphenyl)piperidine.

Preclinical in Vivo Mechanistic Investigations Non Clinical Focus

Target Engagement and Receptor Occupancy Studies in Animal Models

No specific data from in vivo target engagement or receptor occupancy studies for 4-(3-Ethoxyphenyl)piperidine in animal models could be identified in the reviewed literature. Such studies are crucial for confirming that a compound interacts with its intended biological target in a living organism and for establishing a relationship between target occupancy and pharmacological effect.

Assessment of Pathway Biomarker Modulation

There is a lack of published research detailing the in vivo assessment of pathway biomarker modulation following the administration of 4-(3-Ethoxyphenyl)piperidine. These studies would typically measure changes in downstream signaling molecules or other biological markers to confirm the compound's effect on specific cellular pathways.

In Vivo Electrophysiological and Neurochemical Assessments (Mechanism-focused)

Specific in vivo electrophysiological studies measuring the effects of 4-(3-Ethoxyphenyl)piperidine on neuronal firing rates, or neurochemical assessments monitoring its impact on neurotransmitter levels in the brain, have not been reported in the available scientific literature.

Correlation of In Vitro Potency with In Vivo Mechanistic Observations

Without in vivo mechanistic data, it is not possible to establish a correlation between the in vitro potency of 4-(3-Ethoxyphenyl)piperidine at any potential targets and its effects in a whole-animal system.

Future Research Directions and Advanced Applications

Design and Synthesis of Prodrugs for 4-(3-Ethoxyphenyl)piperidine Analogues

Prodrug design is a well-established strategy to overcome pharmacokinetic challenges, such as poor solubility, instability, and inefficient delivery to the central nervous system (CNS) nih.govrsc.org. For analogues of 4-(3-ethoxyphenyl)piperidine, which are often developed for neurological targets, a prodrug approach could significantly improve their therapeutic efficacy mdpi.com.

Future research will likely focus on creating prodrugs that can effectively cross the blood-brain barrier (BBB). This can be achieved by transiently masking the polar functional groups of the parent drug, thereby increasing its lipophilicity mdpi.comresearchgate.net. The secondary amine of the piperidine (B6355638) ring is a prime target for modification. Acylation or carbamoylation can convert the amine into a less polar amide or carbamate, which can be enzymatically cleaved in vivo to regenerate the active parent compound.

Another promising strategy involves conjugation to carrier molecules that utilize endogenous transport systems at the BBB mdpi.com. For instance, linking the piperidine analogue to a substrate for a nutrient transporter could facilitate active transport into the brain, enhancing site-specific delivery. The design of such prodrugs requires a careful balance: the promoiety must ensure stability in transit and efficient transport, yet be readily cleaved by CNS-specific enzymes to release the active drug h1.co.

Table 1: Potential Prodrug Strategies for 4-(3-Ethoxyphenyl)piperidine Analogues

Prodrug StrategyTarget Functional GroupPotential PromoietiesRationale
Increased LipophilicityPiperidine NitrogenAcetyl, Pivaloyl, BenzoylMasks polar N-H group, increasing lipid solubility for passive diffusion across the BBB.
Carrier-Mediated TransportPiperidine NitrogenAmino acids, Glucose derivativesUtilizes endogenous transporters at the BBB for active uptake into the CNS.
Redox Chemical DeliveryPiperidine NitrogenDihydropyridine-based carriersA lipophilic dihydropyridine (B1217469) carrier crosses the BBB and is oxidized to a charged pyridinium (B92312) salt, trapping the drug in the CNS mdpi.com.

Exploration of Polypharmacology and Multi-Target Ligand Design

Complex multifactorial diseases like schizophrenia or Alzheimer's disease often benefit from therapies that can modulate multiple biological targets simultaneously researchgate.netnih.gov. The piperidine scaffold is a common feature in many multi-target directed ligands (MTDLs) due to its versatility in forming key interactions with various receptors nih.govnih.govresearchgate.net. The 4-(3-ethoxyphenyl)piperidine structure is a promising starting point for MTDLs, particularly for CNS disorders where dopamine (B1211576), serotonin (B10506), and sigma receptors are implicated researchgate.netnih.gov.

The molecular hybridization strategy, which combines pharmacophores from different ligands into a single molecule, is a key approach in MTDL design nih.gov. Researchers can fuse the 4-(3-ethoxyphenyl)piperidine core with other pharmacophoric fragments known to have affinity for additional targets. For example, integrating moieties that interact with serotonin receptors (e.g., 5-HT1A or 5-HT2A) could yield compounds with potential antipsychotic or antidepressant profiles nih.gov. Similarly, incorporating fragments with affinity for acetylcholinesterase (AChE) could lead to novel agents for Alzheimer's disease nih.gov.

The goal is to create a single chemical entity with a carefully balanced activity profile across multiple targets, potentially offering synergistic efficacy and a better side-effect profile than a combination of single-target drugs dundee.ac.uk.

Integration with Advanced Drug Delivery Systems Research

Beyond the molecular-level modifications of prodrug design, advanced drug delivery systems offer a macroscopic approach to improving the therapeutic index of 4-(3-ethoxyphenyl)piperidine analogues. These systems can protect the drug from premature degradation, control its release rate, and target it to specific tissues or cells nih.gov.

Nanoparticle-based systems, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, represent a significant area of future research nih.govnih.gov. Encapsulating a 4-(3-ethoxyphenyl)piperidine analogue within a nanoparticle carrier could enhance its stability and modify its pharmacokinetic profile. For CNS applications, the surface of these nanoparticles can be functionalized with ligands (e.g., antibodies or peptides) that bind to receptors on the BBB, facilitating receptor-mediated transcytosis into the brain ed.ac.ukdntb.gov.ua.

Furthermore, formulating these analogues into biocompatible and biodegradable materials like polymeric films or hydrogels could enable localized and sustained drug release nih.gov. This approach would be particularly relevant for applications requiring long-acting formulations. The integration of piperidine-based compounds into such delivery systems is an emerging area aimed at maximizing therapeutic outcomes while minimizing systemic exposure nih.gov.

Computational Redesign for Novel Target Selectivity

In silico drug design methods are indispensable tools for refining the pharmacological profile of lead compounds like 4-(3-ethoxyphenyl)piperidine nih.govclick2drug.org. Computational approaches allow for the rational redesign of analogues to enhance affinity for a desired target while minimizing activity at off-targets, thereby improving selectivity and reducing potential side effects youtube.com.

Molecular docking and molecular dynamics (MD) simulations can be used to model the binding interactions of 4-(3-ethoxyphenyl)piperidine analogues within the binding sites of various receptors (e.g., dopamine, serotonin, or sigma receptors) nih.govrsc.orgmdpi.com. These simulations provide detailed insights into the key amino acid residues and forces governing ligand binding. By analyzing these interactions, medicinal chemists can propose specific structural modifications to the piperidine scaffold—such as altering substituents on the phenyl ring or the piperidine nitrogen—to optimize binding to the intended target nih.gov.

For example, if initial screening reveals that an analogue binds to both a therapeutic target and an anti-target with a highly conserved binding site, computational methods can help identify subtle differences between the sites. This information can then guide the design of new derivatives with modifications that exploit these differences to achieve greater selectivity youtube.com. Structure-based design, complemented by ligand-based approaches like 3D-QSAR, can accelerate the optimization cycle, leading to the discovery of ligands with novel and highly selective target profiles researchgate.net.

Table 2: Computational Approaches for Ligand Redesign

Computational MethodApplication in Designing AnaloguesDesired Outcome
Molecular DockingPredicts the preferred binding orientation of an analogue within a receptor's active site.Identify key interactions (H-bonds, hydrophobic contacts) to guide structural modifications.
Molecular Dynamics (MD)Simulates the movement of the ligand-receptor complex over time to assess binding stability.Understand the dynamic nature of the interaction and the role of conformational changes rsc.org.
3D-QSARCorrelates the 3D structural features of a series of analogues with their biological activity.Develop predictive models to guide the design of more potent and selective compounds researchgate.net.
Homology ModelingCreates a 3D model of a target protein when an experimental structure is unavailable.Enables structure-based design for novel or less-studied targets researchgate.net.

Synergy of 4-(3-Ethoxyphenyl)piperidine with Other Chemical Modalities in Research Pipelines (Theoretical)

The concept of synergy, where the combined therapeutic effect of two or more agents is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. While direct experimental evidence for 4-(3-ethoxyphenyl)piperidine is nascent, theoretical frameworks suggest significant potential for its analogues in synergistic combinations.

One theoretical application is in "mutual prodrugs," where a 4-(3-ethoxyphenyl)piperidine analogue is chemically linked to another distinct pharmacological agent. Upon cleavage in vivo, both active drugs are released at the site of action, potentially leading to a synergistic effect. For example, linking an analogue with antipsychotic properties to an anxiolytic agent could provide a more comprehensive treatment for complex psychiatric disorders.

Another area of exploration is the combination with agents that enhance bioavailability. Piperine, a well-known piperidine alkaloid, is recognized for its ability to inhibit drug-metabolizing enzymes and enhance the pharmacokinetic profiles of co-administered drugs nih.gov. Theoretically, co-administration of a 4-(3-Ethoxyphenyl)piperidine analogue with a bioenhancer could increase its concentration and residence time at the target, potentiating its therapeutic effect. This synergistic approach could allow for lower doses of the primary agent, potentially reducing dose-dependent side effects.

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